molecular formula C13H10BrN3O B14096032 N'-[(E)-(2-bromophenyl)methylidene]pyridine-2-carbohydrazide

N'-[(E)-(2-bromophenyl)methylidene]pyridine-2-carbohydrazide

Cat. No.: B14096032
M. Wt: 304.14 g/mol
InChI Key: PRVMMGONYICJRV-CXUHLZMHSA-N
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Description

N’-[(E)-(2-bromophenyl)methylidene]pyridine-2-carbohydrazide is a Schiff base hydrazone compound. Schiff bases are characterized by the presence of a C=N bond, where the nitrogen is bonded to an aryl or alkyl group. This compound is synthesized through the condensation of 2-bromobenzaldehyde with pyridine-2-carbohydrazide. Schiff bases are known for their stability and ability to form complexes with metal ions, making them significant in various fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-bromophenyl)methylidene]pyridine-2-carbohydrazide typically involves the following steps:

    Condensation Reaction: The primary method involves the condensation of 2-bromobenzaldehyde with pyridine-2-carbohydrazide in the presence of an acid catalyst such as hydrochloric acid. The reaction is usually carried out in ethanol or methanol as the solvent.

    Reaction Conditions: The mixture is refluxed for several hours to ensure complete reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-bromophenyl)methylidene]pyridine-2-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

N’-[(E)-(2-bromophenyl)methylidene]pyridine-2-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals. These complexes are studied for their catalytic and electronic properties.

    Biology: Investigated for its potential as an enzyme inhibitor and its antimicrobial properties. Schiff bases are known to exhibit biological activities such as antibacterial, antifungal, and anticancer effects.

    Medicine: Explored for its pharmacological applications, including potential use as a drug candidate for various diseases.

    Industry: Utilized in the synthesis of advanced materials and as intermediates in organic synthesis.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-bromophenyl)methylidene]pyridine-2-carbohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, inhibiting enzyme activity or disrupting cellular processes. The azomethine group (C=N) in Schiff bases is crucial for their biological activity, as it can form hydrogen bonds and coordinate with metal ions, affecting the function of target proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(2-hydroxyquinolin-3-yl)methylidene]-1-benzofuran-2-carbohydrazide

Uniqueness

N’-[(E)-(2-bromophenyl)methylidene]pyridine-2-carbohydrazide is unique due to the presence of the bromine atom, which can participate in various substitution reactions, providing a versatile platform for further chemical modifications. Additionally, the pyridine ring enhances its ability to coordinate with metal ions, making it a valuable ligand in coordination chemistry .

Properties

Molecular Formula

C13H10BrN3O

Molecular Weight

304.14 g/mol

IUPAC Name

N-[(E)-(2-bromophenyl)methylideneamino]pyridine-2-carboxamide

InChI

InChI=1S/C13H10BrN3O/c14-11-6-2-1-5-10(11)9-16-17-13(18)12-7-3-4-8-15-12/h1-9H,(H,17,18)/b16-9+

InChI Key

PRVMMGONYICJRV-CXUHLZMHSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=CC=N2)Br

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=CC=CC=N2)Br

Origin of Product

United States

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